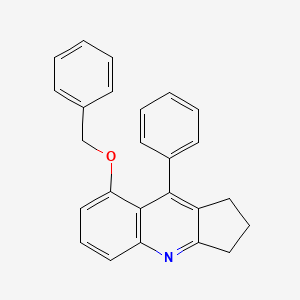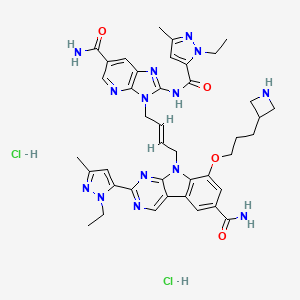
STING agonist-8 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING agonist-8 dihydrochloride: is a potent stimulator of the interferon genes pathway. This compound is known for its ability to activate the STING pathway, which plays a crucial role in the innate immune response by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms . It has shown significant potential in immunotherapy, particularly in enhancing the immune response against cancer and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of STING agonist-8 dihydrochloride typically involves large-scale organic synthesis processes. These processes are designed to ensure high yield and purity of the final product. The production methods are optimized for scalability and cost-effectiveness, often involving automated synthesis and purification systems .
Chemical Reactions Analysis
Types of Reactions: STING agonist-8 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, STING agonist-8 dihydrochloride is used as a model compound to study the STING pathway and its activation mechanisms. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biology, this compound is used to investigate the role of the STING pathway in innate immunity. It helps in understanding how cells detect and respond to cytoplasmic DNA, which is crucial for developing new therapeutic strategies .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy. It has shown promise in enhancing the immune response against tumors and improving the efficacy of existing cancer treatments .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the production of vaccines and other immunotherapeutic products .
Mechanism of Action
STING agonist-8 dihydrochloride activates the STING pathway by binding to the STING protein, which is located in the endoplasmic reticulum. This binding triggers a cascade of signaling events that lead to the production of type I interferons and other cytokines. These molecules play a crucial role in the immune response by promoting the maturation and activation of immune cells, such as dendritic cells and T cells .
Comparison with Similar Compounds
Cyclic dinucleotides (CDNs): These are the most common STING agonists and include compounds like cyclic GMP-AMP (cGAMP).
Non-CDN compounds: These include various synthetic molecules designed to activate the STING pathway.
Uniqueness: STING agonist-8 dihydrochloride is unique due to its high potency and specificity for the STING pathway. It has an EC50 value of 27 nM in THP1-Dual KI-hSTING-R232 cells, making it one of the most effective STING agonists available . Its ability to activate the STING pathway with high specificity and potency makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C41H48Cl2N14O4 |
|---|---|
Molecular Weight |
871.8 g/mol |
IUPAC Name |
8-[3-(azetidin-3-yl)propoxy]-9-[(E)-4-[6-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-(2-ethyl-5-methylpyrazol-3-yl)pyrimido[4,5-b]indole-6-carboxamide;dihydrochloride |
InChI |
InChI=1S/C41H46N14O4.2ClH/c1-5-54-31(14-23(3)50-54)37-45-22-29-28-16-26(35(42)56)18-33(59-13-9-10-25-19-44-20-25)34(28)52(38(29)48-37)11-7-8-12-53-39-30(17-27(21-46-39)36(43)57)47-41(53)49-40(58)32-15-24(4)51-55(32)6-2;;/h7-8,14-18,21-22,25,44H,5-6,9-13,19-20H2,1-4H3,(H2,42,56)(H2,43,57)(H,47,49,58);2*1H/b8-7+;; |
InChI Key |
XXKOTEQSCVJNHZ-MIIBGCIDSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)C/C=C/CN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C.Cl.Cl |
Canonical SMILES |
CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)CC=CCN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


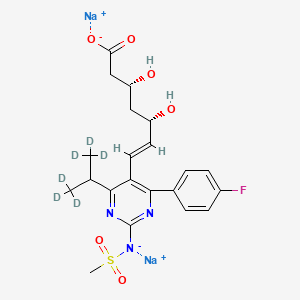
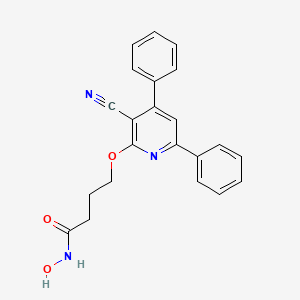

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)

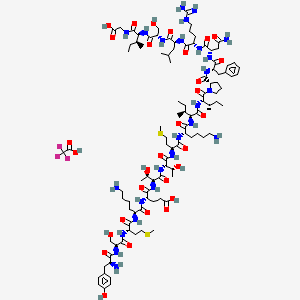
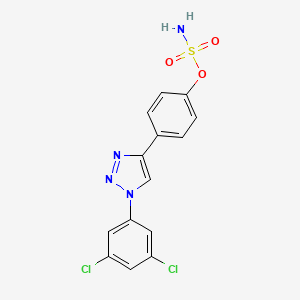
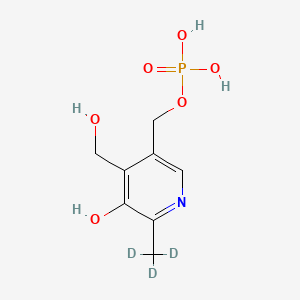

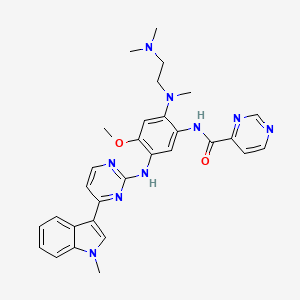

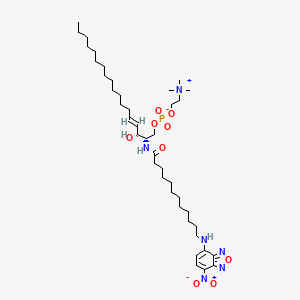
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
